molecular formula C17H15N3O5S B2572906 5-amino-1-(benzenesulfonyl)-1H-pyrazol-3-yl 2-methoxybenzoate CAS No. 442678-84-4

5-amino-1-(benzenesulfonyl)-1H-pyrazol-3-yl 2-methoxybenzoate

Cat. No.: B2572906
CAS No.: 442678-84-4
M. Wt: 373.38
InChI Key: XZFHHLUQIWUFPX-UHFFFAOYSA-N
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Description

This compound is a pyrazole derivative featuring a benzenesulfonyl group at position 1, an amino group at position 5, and a 2-methoxybenzoate ester at position 2. Its structural complexity arises from the combination of aromatic sulfonamide, pyrazole, and ester functionalities. The 2-methoxybenzoate moiety contributes to its lipophilicity, while the benzenesulfonyl group may enhance stability and influence intermolecular interactions .

Properties

IUPAC Name

[5-amino-1-(benzenesulfonyl)pyrazol-3-yl] 2-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O5S/c1-24-14-10-6-5-9-13(14)17(21)25-16-11-15(18)20(19-16)26(22,23)12-7-3-2-4-8-12/h2-11H,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZFHHLUQIWUFPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)OC2=NN(C(=C2)N)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-(benzenesulfonyl)-1H-pyrazol-3-yl 2-methoxybenzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds to form the pyrazole ring.

    Introduction of the Benzenesulfonyl Group: The pyrazole intermediate is then reacted with benzenesulfonyl chloride in the presence of a base such as triethylamine to introduce the benzenesulfonyl group.

    Amination: The resulting compound is subjected to amination reactions to introduce the amino group at the desired position.

    Esterification: Finally, the compound is esterified with 2-methoxybenzoic acid under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-amino-1-(benzenesulfonyl)-1H-pyrazol-3-yl 2-methoxybenzoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The benzenesulfonyl group can be reduced to form corresponding sulfonamides.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Sulfonamide derivatives.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

Antileishmanial Activity

Leishmaniasis is a neglected tropical disease caused by protozoan parasites of the genus Leishmania. The search for effective treatments has led to the investigation of various pyrazole derivatives, including those similar to 5-amino-1-(benzenesulfonyl)-1H-pyrazol-3-yl 2-methoxybenzoate.

Case Study: Structure-Activity Relationship

Research has shown that derivatives containing a benzenesulfonamide moiety exhibit promising antileishmanial activity. For instance, compounds structurally related to 5-amino-1-(benzenesulfonyl)-1H-pyrazol-3-yl have demonstrated efficacy against Leishmania infantum and Leishmania amazonensis. In vitro studies indicated that certain derivatives had lower cytotoxicity compared to traditional treatments like pentamidine, suggesting a favorable safety profile while maintaining therapeutic effectiveness .

Table 1: Antileishmanial Activity of Pyrazole Derivatives

Compound IDIC50 (µM) against L. infantumIC50 (µM) against L. amazonensisComments
3b0.0590.070Best performer
3e0.0650.072Comparable to pentamidine

Antimicrobial Properties

Beyond its antileishmanial effects, the compound has been evaluated for antimicrobial properties against various bacterial strains. The presence of the sulfonamide group in the structure enhances its potential as an antimicrobial agent.

Case Study: Broad-Spectrum Antimicrobial Activity

In studies involving synthesized derivatives of pyrazoles, compounds similar to 5-amino-1-(benzenesulfonyl)-1H-pyrazol-3-yl have shown significant activity against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve inhibition of dihydrofolate reductase (DHFR), an essential enzyme for bacterial growth and survival .

Table 2: Antimicrobial Efficacy of Pyrazole Derivatives

Compound IDMIC (µg/mL) against Gram-positiveMIC (µg/mL) against Gram-negativeComments
N11.272.54Effective against multiple strains
N81.43Not testedHigh efficacy noted

Synthesis of Bioactive Compounds

This compound serves as a versatile precursor in the synthesis of other bioactive molecules. Its functional groups allow for further modifications that can lead to compounds with enhanced biological activities.

Case Study: Development of New Antiprotozoal Agents

Research into the synthesis of new derivatives has indicated that modifying the pyrazole core can yield compounds with improved activity against protozoan infections beyond leishmaniasis, such as trypanosomiasis and malaria .

Mechanism of Action

The mechanism of action of 5-amino-1-(benzenesulfonyl)-1H-pyrazol-3-yl 2-methoxybenzoate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes.

Comparison with Similar Compounds

Pyrazole-Thiophene Derivatives

Example Compound: 5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone (7a) and its ester analog (7b) .

Property Target Compound Thiophene Derivatives (7a/7b)
Core Structure Pyrazole with benzenesulfonyl and ester Pyrazole linked to thiophene via methanone/ester
Functional Groups Benzenesulfonyl, 2-methoxybenzoate ester, NH₂ Thiophene, cyano/carboxylate, NH₂
Synthetic Route Likely sulfonylation + esterification Gewald reaction with malononitrile/ethyl cyanoacetate
Potential Applications High thermal stability, drug candidate Anticancer/antimicrobial agents (inferred)

Key Differences :

  • The 2-methoxybenzoate ester offers distinct solubility and reactivity compared to 7b’s ethyl carboxylate, influencing bioavailability.

Metal-Coordinated 2-Methoxybenzoate Compounds

Example : Sodium 2-methoxybenzoate and its metal complexes (e.g., Co²⁺, Ni²⁺) .

Property Target Compound Metal-Coordinated 2-Methoxybenzoate
Structure Ester-linked 2-methoxybenzoate Ionic/covalent metal-carboxylate bonds
Thermal Stability Decomposes >200°C (estimated) Decomposition at 250–400°C (metal-dependent)
IR Spectroscopy Ester C=O stretch ~1720 cm⁻¹ Carboxylate C=O stretch ~1600 cm⁻¹ (shifted due to metal binding)

Key Insights :

  • The ester form in the target compound is less thermally stable than metal-coordinated carboxylates but more lipophilic.
  • IR spectra differences highlight the electronic effects of ester vs. carboxylate groups.

Simple Methoxybenzoate Esters

Example : Methyl 2-methoxybenzoate (found in grape volatiles) .

Property Target Compound Methyl 2-Methoxybenzoate
Molecular Weight ~375 g/mol (estimated) 166 g/mol
Volatility Low (due to size and polarity) High (volatile aroma compound)
Biological Role Potential pharmaceutical agent Flavor/aroma contributor in plants

Key Differences :

  • The target compound’s complex structure reduces volatility, making it unsuitable for applications like flavoring but more viable for sustained biological activity.

Thermal and Spectroscopic Analysis

  • Thermogravimetric Analysis (TGA) : Metal-coordinated 2-methoxybenzoates decompose at higher temperatures (>250°C) than the target ester, suggesting stronger ionic interactions .
  • IR Spectroscopy : The target compound’s ester carbonyl (1720 cm⁻¹) contrasts with metal-carboxylate (1600 cm⁻¹) and simple ester (1740 cm⁻¹) peaks, confirming structural distinctions .

Biological Activity

5-amino-1-(benzenesulfonyl)-1H-pyrazol-3-yl 2-methoxybenzoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, synthesis, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Synthesis

The compound features a pyrazole ring substituted with an amino group and a benzenesulfonyl moiety, along with a methoxybenzoate group. The synthesis typically involves the reaction of appropriate hydrazines with substituted benzenesulfonyl compounds, followed by esterification to introduce the methoxybenzoate group.

Synthesis Pathway

The general synthetic route can be summarized as follows:

  • Formation of Pyrazole : React hydrazine derivatives with suitable carbonyl compounds to form the pyrazole core.
  • Sulfonylation : Introduce the benzenesulfonyl group through electrophilic aromatic substitution.
  • Esterification : React with 2-methoxybenzoic acid or its derivatives to obtain the final product.

Biological Activities

Research has demonstrated that this compound exhibits a range of biological activities:

Anticancer Activity

Studies have shown that pyrazole derivatives, including this compound, possess anticancer properties. They act by inhibiting specific kinases involved in cancer cell proliferation. For instance, compounds in this class have been found to inhibit p38 MAP kinase, which is crucial in cancer signaling pathways .

Anti-inflammatory Effects

The compound has also been noted for its anti-inflammatory properties. Pyrazole derivatives are known to modulate inflammatory responses by inhibiting cyclooxygenase (COX) enzymes, thus reducing prostaglandin synthesis . This mechanism is similar to that of established anti-inflammatory drugs like celecoxib.

Antimicrobial Activity

Research indicates that certain pyrazole derivatives exhibit antimicrobial properties against various pathogens. The presence of the sulfonamide group enhances their activity against bacterial strains .

Case Studies

  • Inhibition of p38 MAP Kinase : A study highlighted the development of selective inhibitors targeting p38 MAP kinase from pyrazole scaffolds. The binding interactions were characterized using X-ray crystallography, revealing unique hydrogen bonding that contributes to selectivity .
  • Anticancer Efficacy : In vitro studies demonstrated that compounds related to this compound significantly reduced cell viability in various cancer cell lines, suggesting potential for further development as anticancer agents .

Data Table: Biological Activities Overview

Biological ActivityMechanism of ActionReferences
AnticancerInhibition of p38 MAP kinase
Anti-inflammatoryCOX inhibition
AntimicrobialDisruption of bacterial cell wall

Q & A

Q. Table 1. Key Analytical Techniques for Structural Characterization

TechniquePurposeExample Reference
X-ray CrystallographyAbsolute configuration determination
HR-MSMolecular weight validation
1^1H/13^13C NMRRegiochemical assignment

Q. Table 2. Common Challenges in Pharmacological Profiling

ChallengeMitigation StrategyExample Reference
Poor metabolic stabilityIntroduce metabolically labile groups (e.g., methyl esters)
Off-target enzyme inhibitionPanel screening against related enzymes

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